molecular formula C28H20N2O4 B11674026 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methylphenoxy)phenyl]benzamide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methylphenoxy)phenyl]benzamide

Cat. No.: B11674026
M. Wt: 448.5 g/mol
InChI Key: HSRFFTWXDYLKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(4-METHYLPHENOXY)PHENYL]BENZAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core linked to a phenyl group substituted with a methoxy group, and an isoindoline-1,3-dione moiety. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(4-METHYLPHENOXY)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the isoindoline-1,3-dione moiety. This can be achieved through the cyclization of phthalic anhydride with ammonia or primary amines under controlled conditions. The next step involves the formation of the benzamide linkage, which can be accomplished by reacting the isoindoline-1,3-dione intermediate with 4-(4-methylphenoxy)aniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(4-METHYLPHENOXY)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(4-METHYLPHENOXY)PHENYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(4-METHYLPHENOXY)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoindoline-1,3-dione moiety can form strong hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of biological pathways. This can result in altered cellular functions, such as reduced proliferation in cancer cells or decreased inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID OCTYL ESTER
  • 1-(4-Chloro-1,3-dihydro-1,3-dioxo-2H-isoindole-2-yl)cyclohexanecarboxamide

Uniqueness

Compared to similar compounds, 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(4-METHYLPHENOXY)PHENYL]BENZAMIDE stands out due to its specific substitution pattern and the presence of the methoxyphenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C28H20N2O4

Molecular Weight

448.5 g/mol

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-[4-(4-methylphenoxy)phenyl]benzamide

InChI

InChI=1S/C28H20N2O4/c1-18-6-14-22(15-7-18)34-23-16-10-20(11-17-23)29-26(31)19-8-12-21(13-9-19)30-27(32)24-4-2-3-5-25(24)28(30)33/h2-17H,1H3,(H,29,31)

InChI Key

HSRFFTWXDYLKGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.